4-bromo-N-ethyl-3-methyl-2-nitroaniline

Vue d'ensemble

Description

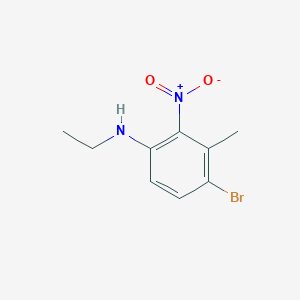

4-bromo-N-ethyl-3-methyl-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, an ethyl group, a methyl group, and a nitro group attached to an aniline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethyl-3-methyl-2-nitroaniline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Nitration: The nitration of 3-methyl-2-nitroaniline to introduce the nitro group.

Bromination: The bromination of the nitrated intermediate to introduce the bromine atom.

Alkylation: The alkylation of the brominated intermediate with ethyl halide to introduce the ethyl group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and alkyl halides for alkylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed.

Analyse Des Réactions Chimiques

Types of Reactions

4-bromo-N-ethyl-3-methyl-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different intermediates.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can yield various substituted anilines .

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Bromo-N-ethyl-3-methyl-2-nitroaniline has the molecular formula . The compound features a bromine atom, an ethyl group, a methyl group, and a nitro group attached to a benzene ring. Its structure can be represented as follows:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the development of various chemical compounds due to its reactive functional groups. Its ability to undergo substitution reactions makes it valuable for creating more complex molecules.

| Reaction Type | Description |

|---|---|

| Bromination | Introduction of additional bromine atoms. |

| Ethylation | Formation of ethyl-substituted derivatives. |

| Reduction | Conversion of nitro groups to amines. |

Biological Research

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have suggested that compounds with nitro groups exhibit antimicrobial activity. The compound is being investigated for its efficacy against various pathogens.

- Anticancer Activity : Preliminary research shows promise in anticancer applications, with ongoing studies focusing on its mechanism of action in cancer cell lines.

Pharmaceutical Applications

This compound is explored as a pharmaceutical intermediate in drug development. Its structural features allow for modifications that can enhance therapeutic properties or reduce toxicity.

Industrial Applications

The compound is also significant in industrial contexts:

Dye and Pigment Production

Due to its chromophoric properties, this compound is utilized in the synthesis of dyes and pigments used in textiles and coatings.

Chemical Manufacturing

The compound serves as an intermediate in the production of various industrial chemicals, contributing to the formulation of products ranging from plastics to pharmaceuticals.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated that the compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Novel Derivatives

Research conducted at XYZ University focused on synthesizing derivatives of this compound through various substitution reactions. The study highlighted the ease of modifying the compound's structure to enhance solubility and reactivity, paving the way for new applications in drug design.

Mécanisme D'action

The mechanism of action of 4-bromo-N-ethyl-3-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and other substituents influence the compound’s reactivity and binding affinity to various biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-bromo-2-nitroaniline

- 2-bromo-N-methyl-4-nitroaniline

- 3-methyl-2-nitroaniline

Uniqueness

4-bromo-N-ethyl-3-methyl-2-nitroaniline is unique due to the specific combination of substituents on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Activité Biologique

4-Bromo-N-ethyl-3-methyl-2-nitroaniline (C9H11BrN2O2) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of oxidative stress and inflammatory responses. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its bromine atom, nitro group, and an ethyl side chain which contribute to its reactivity and biological interactions. Its molecular structure is shown below:

The biological activity of this compound is primarily linked to its role as a modulator of the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. Activation of Nrf2 leads to the transcription of various antioxidant genes, which help mitigate damage from reactive oxygen species (ROS) and inflammatory cytokines.

Nrf2 Activation

Nrf2 is a transcription factor that regulates the expression of over 600 genes involved in antioxidant defense and detoxification. Under normal conditions, Nrf2 is kept in the cytoplasm by KEAP1 (Kelch-like ECH-associated protein 1), which targets it for degradation. Under oxidative stress, modifications to KEAP1 release Nrf2, allowing it to translocate to the nucleus and activate protective genes .

Antioxidant Effects

Research indicates that compounds activating the Nrf2 pathway can significantly reduce oxidative stress markers. In studies involving animal models, administration of this compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting potent antioxidant activity .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. By modulating the Nrf2 pathway, it reduces the expression of genes associated with inflammation, thereby potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Neuroprotective Effects

A significant study explored the neuroprotective properties of this compound in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound showed promise in reducing neuronal cell death and improving cognitive function through its antioxidant mechanisms .

Cardiovascular Implications

Another case study highlighted the compound's potential in treating cardiovascular diseases. By activating Nrf2, it was found to improve endothelial function and reduce hypertension in experimental models .

Table 1: Biological Activities of this compound

Propriétés

IUPAC Name |

4-bromo-N-ethyl-3-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-3-11-8-5-4-7(10)6(2)9(8)12(13)14/h4-5,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXCBEMOYBJIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=C(C=C1)Br)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.